Ethyl 6-iodobenzo[d]oxazole-2-carboxylate
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Overview
Description
Ethyl 6-iodobenzo[d]oxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an iodine atom at the 6th position of the benzoxazole ring and an ethyl ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-iodobenzo[d]oxazole-2-carboxylate typically involves the iodination of a benzoxazole precursor. One common method includes the reaction of ethyl benzo[d]oxazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-iodobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Coupling Products: Biaryl or alkyne-linked derivatives.
Scientific Research Applications
Ethyl 6-iodobenzo[d]oxazole-2-carboxylate has diverse applications in scientific research:
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 6-iodobenzo[d]oxazole-2-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The iodine atom and the oxazole ring may play crucial roles in binding to these targets, influencing the compound’s activity .
Comparison with Similar Compounds
Ethyl 2-iodobenzo[d]oxazole-6-carboxylate: Similar structure but with the iodine atom at a different position.
Ethyl oxazole-2-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: Ethyl 6-iodobenzo[d]oxazole-2-carboxylate is unique due to the presence of the iodine atom at the 6th position, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H8INO3 |
---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
ethyl 6-iodo-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H8INO3/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3 |
InChI Key |
BOPOOPCLCNKGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=C(C=C2)I |
Origin of Product |
United States |
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